

nootkatol ion channel inhibition specificity profile

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Compound Focus: Nootkatol

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Ion Channel Inhibition Profile

The table below summarizes the experimentally determined inhibitory effects of nootkatone and **nootkatol** on various ion channels.

Ion Channel	Compound	Cell Line / System	Inhibitory Effect (IC ₅₀ or % Inhibition)	Primary Experimental Method
CRAC (ORAI1)	Nootkatone	HEK293T (hORAI1 transfection)	IC ₅₀ = ~12.64 μM [1]	Whole-cell patch clamp [1]
KV1.3	Nootkatone	Jurkat T cell	IC ₅₀ = ~10.8 μM [1]	Whole-cell patch clamp [1]
KCa3.1	Nootkatone	HEK293T	~20% inhibition at 100 μM; >40% at 300 μM [1]	Whole-cell patch clamp [1]
ORAI1	Nootkatol	Human primary melanocytes	97.0% ± 1.0% current inhibition at 90 μM [2]	Patch clamp (at -120 mV) [2]

Ion Channel	Compound	Cell Line / System	Inhibitory Effect (IC ₅₀ or % Inhibition)	Primary Experimental Method
TRPV1	Nootkatol	Human primary melanocytes	94.0% ± 2.0% current inhibition at 90 µM [2]	Patch clamp (at -60 mV) [2]
Store-Operated Ca ²⁺ Entry (SOCE)	Nootkatone	Jurkat T cell / Primary CD4+ T cells	Significant reduction in Ca ²⁺ influx at 30 µM and 100 µM [1]	Calcium imaging (using Ca ²⁺ -sensitive dyes) [1]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from the key studies.

Electrophysiology (Patch Clamp)

This is the primary method used to directly measure ion channel currents [1].

- **Cell Preparation:** Studies used HEK293T cells transiently transfected with the human gene for the channel of interest (e.g., *hORAI1* for CRAC) or immune cell lines like Jurkat T cells [1].
- **Recording:** The **whole-cell patch clamp configuration** was used. The external bath solution was applied with different concentrations of nootkatone/**nootkatol** [1].
- **Data Analysis:** Current-voltage (I-V) relationships were traced in response to voltage ramp protocols. The inhibited currents were normalized and fitted to a dose-response curve to determine IC₅₀ values [1].

Intracellular Calcium Measurement

This method assesses the functional consequence of channel inhibition on calcium signaling [1].

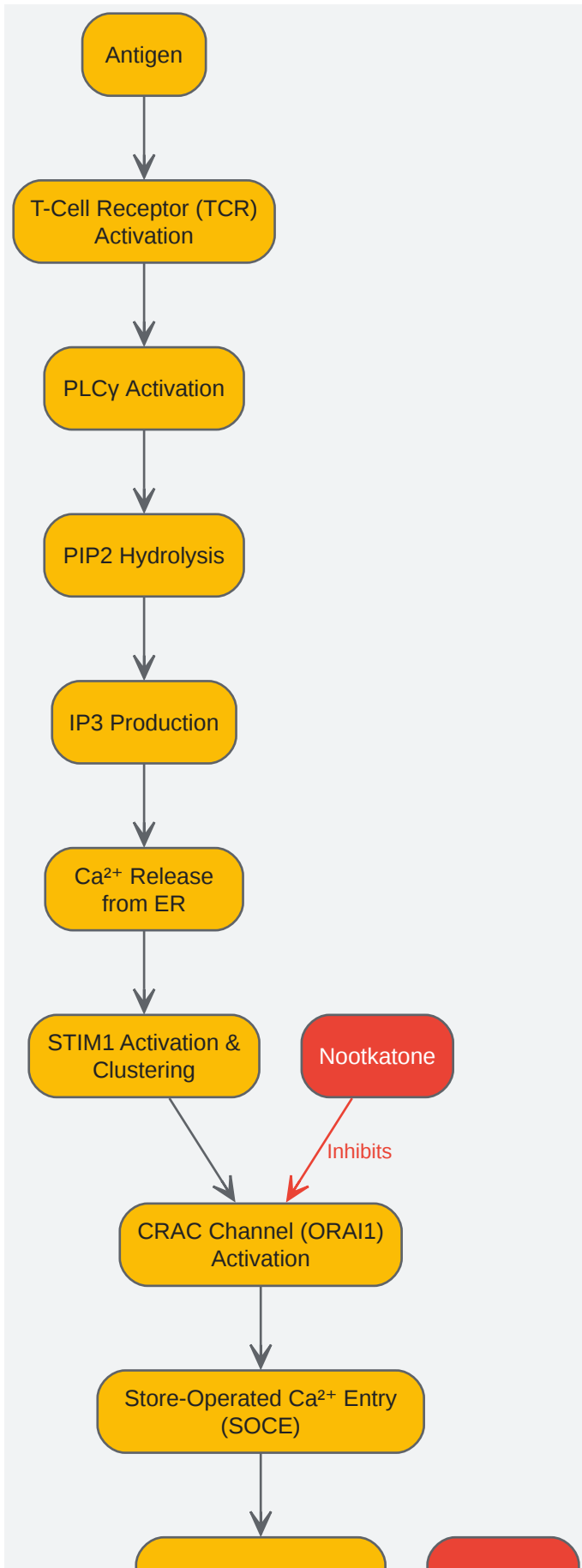
- **Cell Loading:** Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2-AM [1].
- **Channel Activation & Compound Application:** Store-operated calcium entry (SOCE) is activated by depleting ER calcium stores using an agent like **cyclopiazonic acid (CPA)**. Nootkatone is applied

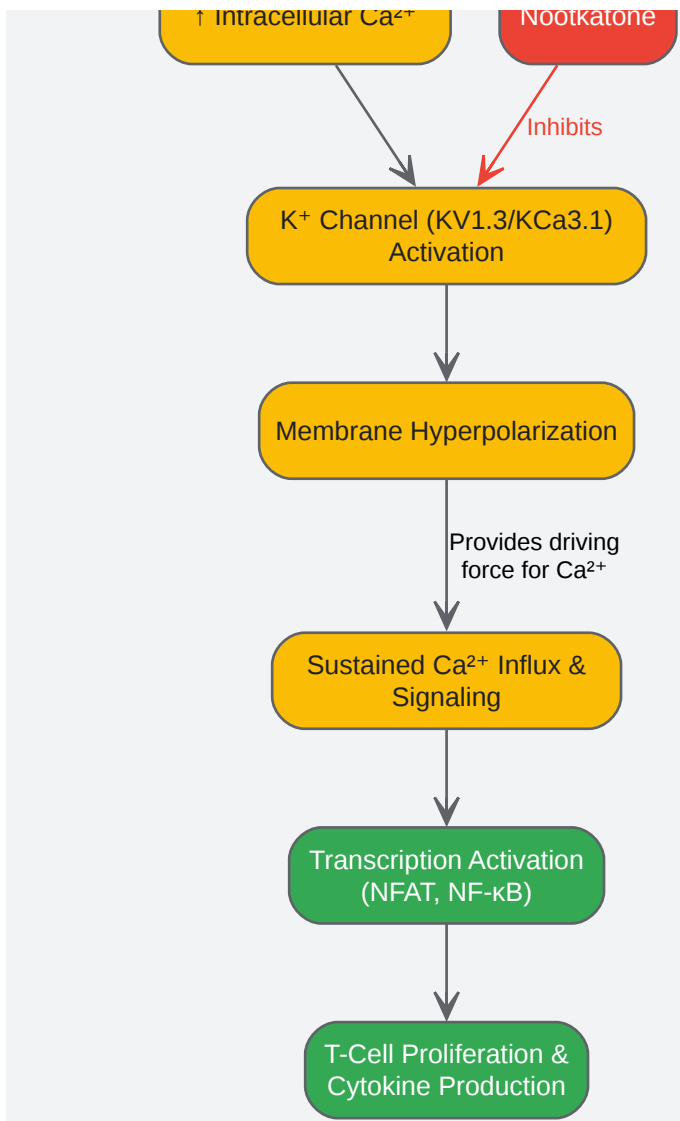
before or during the calcium measurement [1].

- **Detection:** Fluorescence is measured using a spectrophotometer or a fluorescence microscope. The change in the ratio of fluorescence emissions is directly proportional to the change in intracellular calcium concentration [1].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the interconnected signaling pathways in T-cell activation and how nootkatone exerts its effects by targeting multiple ion channels.





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This diagram shows that nootkatone targets two critical points in the T-cell activation cascade: the **CRAC (ORAI1) channel** for calcium entry and the **potassium channels (KV1.3/KCa3.1)** that maintain the electrical driving force for it [1]. This dual inhibition effectively dampens the calcium signaling essential for immune cell proliferation and function.

Interpretation and Research Implications

- **Multi-Target Profile:** Its ability to simultaneously inhibit several ion channels (CRAC, KV1.3, KCa3.1) makes it a compelling candidate for modulating complex diseases driven by dysregulated immune responses [1].

- **Therapeutic Potential:** The experimental data supports its potential for treating **T-cell-mediated autoimmune diseases** and **skin photoaging** [1] [2] [3].
- **Considerations for Researchers:** The current data is primarily from *in vitro* studies. Further research, including *in vivo* models and toxicology studies, is required to fully translate these findings into therapeutics [1].

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